Ethynyl Estradiol 3-Sulfate Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

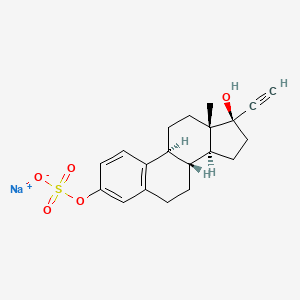

Ethynyl Estradiol 3-Sulfate Sodium Salt is a synthetic estrogen derivative. It is a sulfate ester of Ethynyl Estradiol, which is a potent estrogen used in various hormonal therapies. This compound is known for its significant biological activity and is used in various scientific research applications.

Mechanism of Action

Target of Action

Ethynyl Estradiol 3-Sulfate Sodium Salt (EE-3-SO4) is a derivative of Ethinylestradiol (EE), a synthetic form of the hormone estradiol . The primary targets of EE-3-SO4 are estrogen receptors, which play a crucial role in various biological processes, including reproductive function, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

EE-3-SO4, like its parent compound EE, acts as an agonist of the estrogen receptors . It binds to these receptors and induces a conformational change, leading to the activation of various signaling pathways . This interaction results in the modulation of gene expression and leads to various physiological effects .

Biochemical Pathways

This can include pathways involved in cell growth, differentiation, and proliferation, as well as pathways related to reproductive function .

Pharmacokinetics

Ee, the parent compound, is known for its high oral bioavailability and resistance to metabolism, which makes it suitable for oral administration

Result of Action

The molecular and cellular effects of EE-3-SO4 are likely to be similar to those of EE due to their structural similarity. EE is known to have a wide range of effects, including promoting cell growth and proliferation, influencing reproductive function, and impacting various metabolic processes . A study has suggested that EE-3-SO4 may increase survival and promote more rapid cardiovascular recovery following traumatic brain injury and hemorrhagic shock .

Action Environment

The action of EE-3-SO4 can be influenced by various environmental factors. For instance, salinity has been found to enhance the adsorption of EE by polyethersulfone membrane, which could potentially influence the bioavailability and efficacy of EE-3-SO4 . Additionally, EE-3-SO4, like other pharmaceuticals, can enter the environment through wastewater, where it may have potential ecological impacts .

Biochemical Analysis

Cellular Effects

In a study involving a large animal model of combined traumatic brain injury and hemorrhagic shock, Ethynyl Estradiol 3-Sulfate Sodium Salt was found to increase survival and promote more rapid cardiovascular recovery . It also restored pulse pressure more rapidly post-drug administration .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a significant impact on survival and cardiovascular recovery in the context of traumatic brain injury and hemorrhagic shock .

Dosage Effects in Animal Models

In animal models, this compound has been shown to increase survival and promote more rapid cardiovascular recovery following traumatic brain injury and hemorrhagic shock

Metabolic Pathways

It is known to be a major metabolite of Ethinylestradiol (EE), a synthetic estrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethynyl Estradiol 3-Sulfate Sodium Salt involves the sulfonation of Ethynyl Estradiol. The reaction typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-sulfate ester. The product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethynyl Estradiol 3-Sulfate Sodium Salt undergoes various chemical reactions, including:

Hydrolysis: The sulfate ester can be hydrolyzed to yield Ethynyl Estradiol and sulfuric acid.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the sulfate ester.

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide are used.

Substitution: Various nucleophiles can be used to substitute the sulfate group.

Major Products Formed

Hydrolysis: Ethynyl Estradiol and sulfuric acid.

Oxidation: Oxidized derivatives of Ethynyl Estradiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethynyl Estradiol 3-Sulfate Sodium Salt is used in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and contraceptive formulations.

Industry: Used in the production of pharmaceuticals and as a reference standard in quality control

Comparison with Similar Compounds

Similar Compounds

Ethynyl Estradiol: The parent compound, known for its potent estrogenic activity.

Estradiol 3-Sulfate: Another sulfate ester of estradiol with similar biological activity.

Estrone Sulfate: A sulfate ester of estrone, used in hormone replacement therapy.

Uniqueness

Ethynyl Estradiol 3-Sulfate Sodium Salt is unique due to its combination of high estrogenic activity and the presence of a sulfate group, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications .

Biological Activity

Ethynyl Estradiol 3-Sulfate Sodium Salt (EE-3-SO₄) is a significant metabolite of Ethinyl Estradiol (EE), a synthetic estrogen widely used in hormonal therapies and contraceptives. This article explores the biological activity of EE-3-SO₄, focusing on its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

EE-3-SO₄ is formed through the sulfation of Ethinyl Estradiol, a process that involves the addition of a sulfate group. This modification alters its biological activity, primarily rendering it biologically inactive at estrogen receptors but allowing it to play crucial roles in metabolic pathways.

- Structure : EE-3-SO₄ is chemically characterized as follows:

- Molecular Formula : C₂₃H₂₃NaO₅S

- Molecular Weight : 432.55 g/mol

EE-3-SO₄ acts indirectly by being converted back to active estradiol via steroid sulfatase, thereby influencing estrogen signaling pathways. It also inhibits glutathione S-transferase, which contributes to estradiol inactivation, effectively enhancing estrogenic activity in tissues where it accumulates .

Pharmacological Effects

EE-3-SO₄ has been shown to exert various pharmacological effects, particularly in the context of traumatic brain injury (TBI) and hemorrhagic shock (HS).

Cardiovascular and Neuroprotective Effects

Recent studies have highlighted the efficacy of EE-3-SO₄ in promoting survival and cardiovascular recovery in animal models subjected to combined TBI and HS:

- Survival Rates : In a study involving Yucatan swine, administration of EE-3-SO₄ resulted in a survival rate of 90.3% compared to 72.7% for placebo-treated animals .

- Cardiovascular Recovery : The compound was associated with rapid restoration of pulse pressure and improved hemodynamic functioning post-injury .

Case Studies

-

Animal Model Study :

- Objective : To assess the impact of EE-3-SO₄ on survival and cardiovascular function following TBI and HS.

- Methodology : Eighty Yucatan swine were subjected to controlled TBI and HS, followed by treatment with EE-3-SO₄ or placebo.

- Results : The EE-3-SO₄ group exhibited significantly better survival rates and quicker recovery of cardiovascular parameters compared to controls.

- Mechanistic Insights :

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action | Clinical Implications |

|---|---|---|---|

| Ethynyl Estradiol (EE) | Potent estrogenic effects | Direct agonism at estrogen receptors | Used in contraception and hormone therapy |

| Ethynyl Estradiol 3-Sulfate | Indirectly enhances estrogen signaling | Converted to estradiol; inhibits GST | Potential therapeutic agent for TBI/HS |

Properties

IUPAC Name |

sodium;[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5S.Na/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2;/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24);/q;+1/p-1/t16-,17-,18+,19+,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNYTWLEPKFJAE-KBRHESHBSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.